1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
51971-47-2 |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c17-12-10-6-2-3-7-11(10)13(18)16(12)15(14(19)20)8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,19,20) |
InChI Key |
XEUACMUIDVGNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclohexanecarboxylic Acid Precursor Synthesis
The preparation begins with functionalizing cyclohexane to introduce carboxylic acid and amine groups. A common precursor is 4-(aminomethyl)cyclohexanecarboxylic acid, synthesized via hydrogenation of terephthalic acid derivatives.
Key Reaction:
Subsequent oxidation and amination steps yield 4-(aminomethyl)cyclohexanecarboxylic acid.
Phthalimide Conjugation
The phthalimide group is introduced via nucleophilic substitution or condensation.
Gabriel Synthesis
The Gabriel method involves reacting a primary amine with phthalic anhydride:
Conditions:
Mitsunobu Reaction
For sterically hindered amines, the Mitsunobu reaction facilitates phthalimide formation:
Optimization:
Catalytic Hydrogenation of Aromatic Intermediates
Aromatic precursors like 2-(4-carboxyphenyl)isoindoline-1,3-dione are hydrogenated to yield the cyclohexane derivative:
Conditions:
Isomer Separation and Purification
The cis/trans isomers of the cyclohexane ring are separated via:
-
Crystallization : Differential solubility in ethanol/water mixtures.
-
Chromatography : Silica gel column with ethyl acetate/hexane (3:7).
Industrial-Scale Production
Patent WO2021107047A1 outlines a cost-effective route from terephthalic acid byproducts:
-
Ester Hydrolysis :
-
Amination :
-
Phthalimide Formation : As described in Section 2.2.
Analytical Characterization
| Technique | Data |
|---|---|
| IR (KBr) | 1705 cm⁻¹ (C=O), 1390 cm⁻¹ (C-N) |
| ¹H NMR (DMSO-d₆) | δ 1.2–2.1 (m, cyclohexane), 7.8–8.1 (m, phthalimide) |
| HPLC Purity | >98% (C18 column, acetonitrile/H₂O) |
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the phthalimide moiety to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmacological Potential
Research indicates that this compound exhibits properties that may be beneficial in treating various conditions:
- Allosteric Modulation: The compound has been studied for its role as an allosteric modulator of metabotropic glutamate receptors, which are implicated in neurological disorders such as anxiety and depression. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the primary ligand .
Anticancer Activity
Preliminary studies suggest that derivatives of isoindole compounds possess anticancer properties. The structural features of 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid may contribute to its effectiveness against certain cancer cell lines. Research into its mechanism of action is ongoing and aims to elucidate how it induces apoptosis in malignant cells.
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound can exhibit neuroprotective effects. These effects are thought to stem from their ability to modulate neurotransmitter systems and protect against oxidative stress .
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
Mechanism of Action
The mechanism by which 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Substituents
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic Acid
- CAS 13406-77-4: This positional isomer differs in the substitution site of the phthalimide group on the cyclohexane ring (4-position vs. 1-position in the target compound). Despite identical molecular weight and formula (C₁₅H₁₅NO₄), positional isomerism may influence steric interactions and binding affinity to biological targets .
4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic Acid
- CAS 53624-39-8: Incorporates a nitro group at the 4-position of the phthalimide ring. Molecular weight increases to 318.29 g/mol (C₁₅H₁₄N₂O₆) .
4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)cyclohexanecarboxylic Acid
- CAS 1178856-80-8: Features a partially saturated isoindole ring (hexahydro structure), reducing aromaticity. This modification may improve solubility or reduce genotoxicity compared to fully aromatic analogs. Molecular formula: C₁₅H₁₉NO₄ (277.32 g/mol) .
Analogs with Extended Aliphatic Chains
6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic Acid
- CAS 4443-26-9: Replaces the cyclohexane ring with a hexanoic acid chain. The longer aliphatic chain increases hydrophobicity (logP ~2.2) and may affect membrane permeability. Molecular formula: C₁₄H₁₅NO₄ (261.28 g/mol) .
N-Cyclohexyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-morpholinoethoxy)-1-hexanesulfonamide
- A sulfonamide derivative with a morpholinoethoxy group. The sulfonamide and tertiary amine groups enhance solubility in polar solvents, contrasting with the carboxylic acid’s ionization behavior. Synthesized via hydrazine-mediated reactions .
Pharmacological and Toxicity Comparisons
Genotoxicity Profile
- In vivo micronucleus tests on phthalimide-nitrate derivatives (e.g., C1–C6) revealed lower genotoxicity than hydroxyurea (HU), a standard SCD drug. At 100 mg/kg, HU induced 33.7 micronucleated reticulocytes (MNRET)/1,000 cells, while analogs like C1–C6 showed <6 MNRET/1,000 cells . Although the target compound lacks direct data, structural similarity suggests comparable safety.
Enzyme Inhibition Potential
- Analogs such as (1S,2R)-2-{[(1S)-1-[(1,3-dioxoisoindolin-2-yl)methyl]isoquinoline-2-carbonyl}cyclohexanecarboxylic acid (PDB 1VV) exhibit enzyme-binding capabilities due to the phthalimide-cyclohexane scaffold. The chiral centers and rigid structure enhance selectivity for targets like nicotinamide phosphoribosyltransferase .
Physicochemical Properties
Biological Activity
1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid is a compound that has garnered attention due to its potential biological activities. This compound is part of a class of isoindole derivatives, which have been studied for various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
- Molecular Formula : C12H11NO4
- Molecular Weight : 233.22 g/mol
- CAS Number : 3130-75-4
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an inhibitor of heparanase and other enzymes involved in tumor progression and metastasis.
Inhibition of Heparanase
Heparanase is an endo-beta-glucuronidase enzyme that plays a significant role in cancer metastasis by degrading heparan sulfate proteoglycans in the extracellular matrix. Research has demonstrated that compounds similar to this compound exhibit potent heparanase inhibitory activity. For example, a related compound showed an IC50 value ranging from 200 to 500 nM with high selectivity over human beta-glucuronidase . This inhibition can lead to decreased angiogenesis and tumor growth.
Anti-Cancer Potential
Studies indicate that derivatives of isoindole compounds possess anti-cancer properties. The structural characteristics of these compounds allow them to interfere with various cellular pathways involved in cancer progression. For instance, certain isoindole derivatives have been shown to inhibit cell proliferation in several cancer cell lines .
Case Studies and Research Findings
The proposed mechanism through which this compound exerts its biological effects includes:
- Enzyme Inhibition : By inhibiting heparanase, the compound disrupts the tumor microenvironment, limiting tumor growth and metastasis.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Some studies suggest that isoindole derivatives can induce apoptosis in cancer cells through various mechanisms.
Q & A
Q. What are the common synthetic routes for 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions between phthalimide derivatives and cyclohexanecarboxylic acid precursors. Key steps include:
- Cyclohexane ring functionalization : Cyclohexanecarboxylic acid is activated (e.g., via acid chloride formation) to react with phthalimide-containing nucleophiles .
- Coupling strategies : Use of coupling agents like EDCI/HOBt to form amide bonds between the cyclohexane backbone and the isoindole-1,3-dione moiety .
- Chirality control : For stereoisomers, chiral catalysts (e.g., L-proline derivatives) or enantioselective crystallization may be employed .
Q. Optimization Variables :
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy : -NMR identifies chiral centers (e.g., cyclohexane protons at δ 1.2–2.5 ppm) and phthalimide aromatic signals (δ 7.6–8.2 ppm). -NMR confirms carbonyl groups (C=O at ~170 ppm) .
- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates molecular weight (446.495 g/mol) and detects impurities .
- X-ray crystallography : For crystalline derivatives, PDB data (e.g., 1VV ligand) provides absolute stereochemistry .
Q. Critical Data Contradictions :
- Discrepancies in melting points (e.g., literature vs. experimental) may arise from polymorphic forms. Validate via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclohexane-carboxylic acid moiety influence binding to biological targets?
Methodological Answer: The cyclohexane ring introduces conformational rigidity, while the carboxylic acid enables hydrogen bonding. Case studies include:
- Protein-ligand interactions : In PDB entry 1VV, the cyclohexane backbone stabilizes hydrophobic interactions with enzyme active sites, while the carboxylic acid forms salt bridges with lysine residues .
- SAR studies : Methylation of the cyclohexane ring reduces binding affinity by 50% (IC shift from 12 nM to 25 nM), indicating steric hindrance impacts target engagement .
Q. Experimental Design :
Q. What computational strategies resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer: Contradictions in -NMR splitting patterns or IR carbonyl stretches (~1700 cm) often stem from dynamic equilibria (e.g., keto-enol tautomerism). Approaches include:
Q. Case Study :
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
Methodological Answer: Stability studies are critical for storage and assay design:
- pH-dependent degradation :
Q. Stability Guidelines :
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Light exposure | Photooxidation of isoindole | Store in amber vials at -20°C |
| Aqueous buffers | Hydrolysis (t = 48 h at pH 7.4) | Use fresh solutions or lyophilized forms |
Q. What are the challenges in synthesizing enantiopure forms, and how are they addressed?
Methodological Answer: The compound’s three chiral centers (cyclohexane C1, C2; isoindole C1) complicate enantioselective synthesis. Solutions include:
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for in vivo studies?
Methodological Answer: Metabolic stability assays (e.g., human liver microsomes) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
